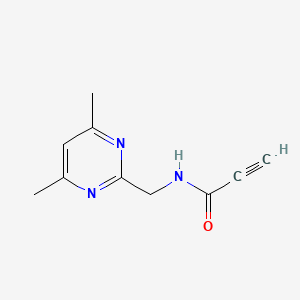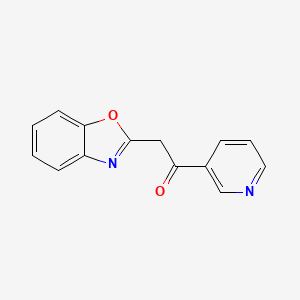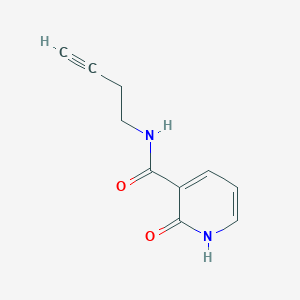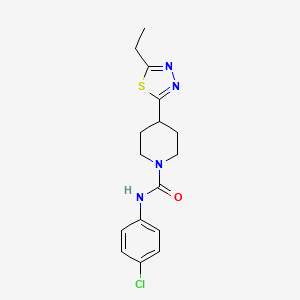
Methyl 3-(methylamino)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(methylamino)propanoate hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is the hydrochloride salt form of “Methyl 3-(methylamino)propanoate”, which is a colorless liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for the base form is 1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 153.61 . The base form, “Methyl 3-(methylamino)propanoate”, is a liquid at room temperature . The solubility and other physical properties of the hydrochloride form are not provided in the search results.科学的研究の応用
Drug Synthesis and Cancer Therapy
Methyl 3-(methylamino)propanoate hydrochloride is involved in the synthesis of novel drug candidates. For example, a study highlighted the development of a nanosize drug candidate for cancer therapy, synthesized by a condensation reaction involving l-tryptophan methyl ester. This study explored the drug's cytotoxic effects against cancer cell lines, demonstrating its potential as an anticancer agent. The use of molecular docking analysis and DNA binding assays provided insights into the drug's interaction mechanisms, offering a cost-effective and time-saving approach to drug design and process development (Budama-Kilinc et al., 2020).
Environmental Science
In environmental science, this compound's derivatives have been studied for their photocatalytic degradation capabilities. Research into the photodecomposition of propyzamide, an environmental contaminant, utilized TiO2-loaded adsorbent supports to enhance the rate of mineralization and reduce the concentration of toxic intermediates. This approach demonstrated the potential of such compounds in environmental remediation and the importance of adsorbent supports in concentrating low-concentration substrates for more effective degradation (Torimoto et al., 1996).
Neurobiology
In neurobiology, studies on 2-Amino-3-(methylamino)-propanoic acid (BMAA), a derivative of this compound, have investigated its bioavailability and potential neurotoxic effects. Research involving cynomolgus monkeys showed that orally administered BMAA is highly bioavailable, suggesting that it could reach potentially toxic levels in the brain. These findings contribute to understanding the role of BMAA in neurodegenerative diseases, highlighting the importance of studying the pharmacokinetics and toxicology of such compounds (Duncan et al., 1992).
Safety and Hazards
“Methyl 3-(methylamino)propanoate” has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety and hazards of the hydrochloride form are not provided in the search results.
特性
IUPAC Name |
methyl 3-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-3-5(7)8-2;/h6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJOTTXQHSJQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65103-50-6 |
Source


|
| Record name | methyl 3-(methylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2752530.png)

![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)

![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)


![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)


